molecular formula C10H17N3 B181739 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine CAS No. 187795-43-3

1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine

Cat. No. B181739
CAS RN: 187795-43-3
M. Wt: 179.26 g/mol
InChI Key: OTJPHLDPFRTLNZ-UHFFFAOYSA-N
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Description

“1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine” is a heterocyclic organic compound . It has a molecular formula of C10H17N3 and an average mass of 179.262 Da .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H17N3/c1-10(2,3)13-9(11)6-8(12-13)7-4-5-7/h6-7H,4-5,11H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 179.27 . It has an InChI key of OTJPHLDPFRTLNZ-UHFFFAOYSA-N .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-tert-butyl-5-cyclopropylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-10(2,3)13-9(11)6-8(12-13)7-4-5-7/h6-7H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJPHLDPFRTLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393097
Record name 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187795-43-3
Record name 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-3-cyclopropyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-tert-Butyl-3-cyclopropyl-1H-pyrazol-5-amine was prepared by reacting 3-cyclopropyl-3-oxopropanenitrile (5.0 mmol, 545 mg) and tert-butylhydrazine (3.5 mmol, 440 mg) in ethanol under reflux conditions for 6 h. Solvent was removed in vacuo. 1H NMR (400 MHz) CDCl3: 5.36 (s, 1H), 3.61 (s, 1H), 2.51-2.45 (m, 1H), 1.75 (s, 9H, t-Bu), 1.107-1.104 (m, 2H), 0.73-0.72 (m, 2H).
Quantity
545 mg
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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